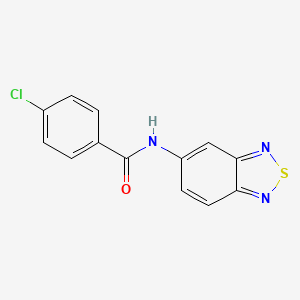
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide, with the molecular formula C8H5ClN2OS, is a chemical compound that belongs to the class of benzothiadiazole derivatives Its structure consists of a benzothiadiazole ring fused with a chlorobenzene moiety
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide. One common method involves the reaction of 2-amino-1,3-benzothiazole with 4-chlorobenzoyl chloride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Reaction Conditions::- Reactants: 2-amino-1,3-benzothiazole, 4-chlorobenzoyl chloride
- Solvent: Organic solvents like dichloromethane or chloroform
- Temperature: Typically carried out at room temperature or slightly elevated temperatures
- Catalysts: None required
Industrial Production:: The industrial production of this compound involves scaling up the synthetic process. Optimization of reaction conditions, purification steps, and safety considerations are crucial for large-scale production.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, resulting in the replacement of the chlorine with other functional groups.
Reduction: Reduction of the benzothiadiazole ring may yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like sodium borohydride (NaBH).
Major Products:: The major products depend on the specific reaction conditions and the substituents introduced. Examples include substituted benzothiadiazoles or amides.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide finds applications in various scientific fields:
Chemistry: As a building block for designing new organic materials.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a drug candidate.
Industry: Incorporation into organic semiconductors for optoelectronic devices.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide stands out due to its unique combination of benzothiadiazole and chlorobenzene moieties. Similar compounds include N,N-diethylurea derivatives with benzothiadiazole cores .
Propiedades
Fórmula molecular |
C13H8ClN3OS |
|---|---|
Peso molecular |
289.74 g/mol |
Nombre IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-4-chlorobenzamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-9-3-1-8(2-4-9)13(18)15-10-5-6-11-12(7-10)17-19-16-11/h1-7H,(H,15,18) |
Clave InChI |
GRNVPJZDABMHPU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC3=NSN=C3C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B11329150.png)

![3-chloro-6-methyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B11329159.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B11329163.png)
![4-[4-(3-Bromobenzoyl)piperazin-1-yl]-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11329164.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11329172.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329173.png)
![6-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11329174.png)
![4-[(4-chlorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11329180.png)
![2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11329210.png)
![N-[2-(tert-butylsulfanyl)ethyl]-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11329217.png)
![4-methyl-7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11329229.png)
![2-(4-bromophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11329230.png)
![Ethyl 4-(3-(6-ethoxybenzo[d]thiazol-2-yl)ureido)benzoate](/img/structure/B11329234.png)
